(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
Description
The compound (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a triazole-containing amine derivative with a 2,2-difluoroethyl substituent and a tetrahydrofuran (oxolan)-linked triazole moiety. Its structure combines the rigidity of the triazole ring with the electronic effects of fluorine atoms and the hydrophilic oxolan group, making it relevant for applications in medicinal chemistry, catalysis, and materials science. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
Properties
Molecular Formula |
C10H16F2N4O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2,2-difluoro-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H16F2N4O/c11-10(12)4-13-3-9-6-16(15-14-9)5-8-1-2-17-7-8/h6,8,10,13H,1-5,7H2 |
InChI Key |
FKDATWXALSWRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CNCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps. One common method includes the reaction of 2,2-difluoroethylamine with an appropriate oxolan-3-ylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with a 1H-1,2,3-triazol-4-ylmethyl halide in the presence of a base to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction could produce the corresponding amine .
Scientific Research Applications
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and difluoroethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
(a) Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Structure : Differs by replacing the 2,2-difluoroethyl group with a simple ethyl chain.
- Properties : Reduced electronegativity and lipophilicity compared to the difluoro analog. Molecular weight: 210.28 g/mol (C₁₀H₁₈N₄O) .
- Applications : Used in peptide modifications and as a building block for hydrophilic ligands.
(b) (2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Triazole-Based Ligands in Coordination Chemistry
(a) Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Structure : Tripodal ligand with three benzyl-triazole arms.
- Properties : Stabilizes Cu(I) in CuAAC reactions, enhancing reaction rates by 100-fold compared to ligand-free systems .
- Applications : Gold-standard ligand for click chemistry; unsuitable for hydrophilic systems due to benzyl groups .
(b) Tris[(1-(2-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA)
- Structure : Hydroxyl-functionalized triazole arms improve water solubility.
- Properties : Enables CuAAC in aqueous media with 90% yield at 0.1 mM Cu(I) concentration .
- Contrast : The target compound’s oxolan group offers similar hydrophilicity but lacks the tripodal coordination geometry of TBTA/THPTA.
Fluorinated Amine Derivatives
(a) {[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
- Structure : Pyrazole core with a methylamine and difluoroethyl group.
- Properties : Molecular weight: 175.16 g/mol (C₆H₁₀F₂N₃). Higher volatility (boiling point ~180°C) compared to triazole analogs .
- Applications : Intermediate in agrochemical synthesis.
(b) 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₆F₂N₄O | 266.27 | 0.8* | Drug delivery, catalysis |
| Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine | C₁₀H₁₈N₄O | 210.28 | -0.2 | Peptide ligation |
| TBTA | C₃₀H₃₀N₁₂ | 594.67 | 3.5 | CuAAC ligand |
| (2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine | C₈H₁₃F₂N₃ | 189.21 | 1.2 | Kinase inhibitor scaffolds |
*Estimated using fragment-based methods.
Biological Activity
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, with the CAS number 2060052-81-3, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole moiety is particularly noteworthy for its diverse pharmacological applications, including antifungal, antibacterial, and anticancer properties.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₀H₁₆F₂N₄O
- Molecular Weight : 246.26 g/mol
The structure consists of a difluoroethyl group linked to a triazole ring that is further substituted with an oxolane moiety. This configuration may influence its biological interactions and efficacy.
Biological Activity Overview
The biological activity of this compound is primarily derived from the pharmacological properties of the triazole scaffold. Research has indicated that triazole derivatives exhibit a wide range of activities:
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure suggests potential efficacy against various fungal pathogens. Studies have shown that similar compounds can inhibit the growth of fungi by targeting ergosterol biosynthesis pathways.
Antibacterial Activity
Compounds incorporating the triazole ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
Research into triazole-containing compounds has revealed their potential as anticancer agents. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Activity : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds showed MIC values ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin .
- Structure-Activity Relationship (SAR) : The substitution patterns on the triazole ring significantly influenced biological activity. For example, electron-donating groups at specific positions enhanced antibacterial potency .
- In Vitro Studies : In vitro assays demonstrated that certain triazole derivatives exhibited high antioxidant activity and inhibited key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Data Table: Biological Activities of Related Triazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
